molecular formula C19H22N8O2 B2966616 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1448054-05-4

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Cat. No.: B2966616
CAS No.: 1448054-05-4
M. Wt: 394.439
InChI Key: NIEVUNZFVHWBTH-UHFFFAOYSA-N
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Description

The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been synthesized and evaluated for their biological activities .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .


Chemical Reactions Analysis

The substitution reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine and nucleophiles was carried out and the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine as expected was confirmed .

Scientific Research Applications

Antihypertensive Agents

Research has demonstrated the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties showing promising antihypertensive activity in vitro and in vivo. Such compounds, due to their structural similarity, could potentially serve as a basis for developing new antihypertensive medications (Bayomi et al., 1999).

Antibacterial Agents

The synthesis and evaluation of 7-azetidinylquinolones have indicated their potential as potent antibacterial agents. The study emphasized the critical role of stereochemistry in enhancing in vitro activity and oral efficacy, suggesting that structurally related compounds could have similar applications (Frigola et al., 1995).

Supramolecular Assemblies

Pyrimidine derivatives, such as those synthesized in the studies, have been explored for their potential in forming hydrogen-bonded supramolecular assemblies. These structures have implications in materials science and nanochemistry, where they can be used to create novel materials with unique properties (Fonari et al., 2004).

Antimicrobial and Antitubercular Activities

Novel pyrimidine-azetidinone analogues have shown promising antioxidant, antimicrobial, and antitubercular activities in vitro. This suggests that compounds with similar structural features could be explored further for their potential in treating infectious diseases (Chandrashekaraiah et al., 2014).

Antiviral and Antitumor Activities

Research into pyrazolo[3,4-d]pyrimidine ribonucleosides has revealed their potential in exhibiting significant activity against certain viruses and tumor cells in vitro. This highlights the potential therapeutic applications of structurally related compounds in oncology and antiviral therapies (Petrie et al., 1985).

Properties

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-25-17-16(23-24-25)18(21-12-20-17)27-10-13(11-27)19(28)22-14-2-4-15(5-3-14)26-6-8-29-9-7-26/h2-5,12-13H,6-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVUNZFVHWBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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